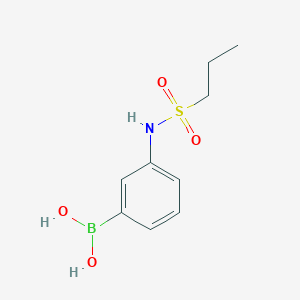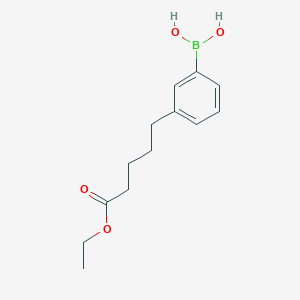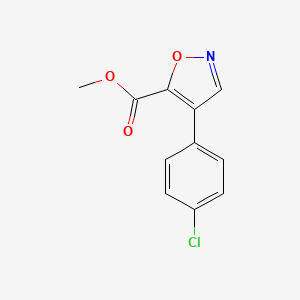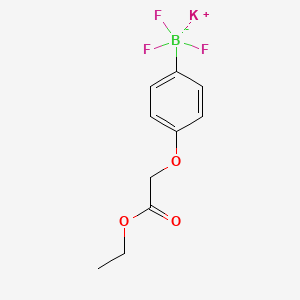
N-(4-fluoro-2-(trifluorometil)bencil)-2-cloroacetamida
Descripción general
Descripción
“2-chloro-N-{[4-fluoro-2-(trifluoromethyl)phenyl]methyl}acetamide” is an organic compound . It belongs to the class of organic compounds known as phenylpyrazoles . It is a substituted benzoic acid derivative .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which are structurally similar to the compound , has been extensively studied . The key step in the preparation of saflufenacil, an analog of the compound, involved the reaction between a substituted aniline and an oxazinone .Molecular Structure Analysis
The molecular structure of “2-chloro-N-{[4-fluoro-2-(trifluoromethyl)phenyl]methyl}acetamide” can be represented by the SMILES stringCC(=O)Nc1ccc(cc1Cl)C(F)(F)F . The empirical formula is C9H7ClF3NO and the molecular weight is 237.61 . Physical and Chemical Properties Analysis
The compound is a solid . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Aplicaciones Científicas De Investigación
Actividad Antibacteriana Contra Klebsiella Pneumoniae
El compuesto ha demostrado un potencial como agente antibacteriano contra Klebsiella pneumoniae, un patógeno que causa una amplia gama de infecciones comunitarias y nosocomiales . La presencia del átomo de cloro en la molécula es responsable de mejorar esta actividad, posiblemente al estabilizar la molécula en la enzima diana en el sitio .
Posible Acción Sobre la Proteína Ligadora de Penicilina
La sustancia posiblemente actúa sobre la proteína ligadora de penicilina, promoviendo la lisis celular . Esto podría ser un avance significativo en el desarrollo de nuevos fármacos antibacterianos, especialmente considerando la creciente prevalencia de bacterias resistentes a los antibióticos.
Análisis de Toxicidad in Vitro
El análisis preliminar de toxicidad in vitro del compuesto ha mostrado resultados favorables . Esto sugiere que el compuesto podría ser seguro para futuras pruebas toxicológicas in vivo, que son necesarias para el desarrollo de nuevos fármacos .
Perfil Farmacocinético
El compuesto ha mostrado un excelente perfil farmacocinético, lo que indica buenos parámetros para el uso oral . Este es un factor importante en el desarrollo de fármacos, ya que afecta la dosis, la vía de administración y los posibles efectos secundarios del fármaco.
Combinación con Otros Fármacos Antibacterianos
La investigación ha demostrado que el compuesto puede optimizar los efectos de otros fármacos antibacterianos cuando se usa en combinación . Por ejemplo, mostró aditividad cuando se combinó con ciprofloxacina y cefepima, indiferencia cuando se asoció con ceftazidima y un efecto sinérgico cuando se combinó con meropenem e imipenem .
Potencial para el Uso Clínico Futuro
Dada su actividad antibacteriana, su perfil de toxicidad favorable, sus excelentes propiedades farmacocinéticas y su potencial para mejorar los efectos de otros fármacos antibacterianos, este compuesto es prometedor para su uso clínico futuro . Se necesitan más estudios para analizar esta viabilidad .
Safety and Hazards
Mecanismo De Acción
Target of Action
Similar compounds with trifluoromethyl groups are known to be used in the agrochemical and pharmaceutical industries .
Mode of Action
It’s known that benzylic halides typically react via an sn1 or sn2 pathway . The specific pathway depends on the degree of substitution at the benzylic position .
Biochemical Pathways
Compounds with similar structures are known to affect various biochemical pathways, particularly in the context of agrochemical and pharmaceutical applications .
Result of Action
Similar compounds are known to have various effects, particularly in the context of agrochemical and pharmaceutical applications .
Action Environment
The action, efficacy, and stability of 2-chloro-N-{[4-fluoro-2-(trifluoromethyl)phenyl]methyl}acetamide can be influenced by various environmental factors. These factors can include temperature, pH, and the presence of other compounds or substances .
Análisis Bioquímico
Biochemical Properties
2-chloro-N-{[4-fluoro-2-(trifluoromethyl)phenyl]methyl}acetamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell . The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity.
Cellular Effects
The effects of 2-chloro-N-{[4-fluoro-2-(trifluoromethyl)phenyl]methyl}acetamide on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to modulate the expression of genes involved in inflammatory responses, thereby affecting the overall cellular response to external stimuli.
Molecular Mechanism
At the molecular level, 2-chloro-N-{[4-fluoro-2-(trifluoromethyl)phenyl]methyl}acetamide exerts its effects through specific binding interactions with biomolecules . It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-chloro-N-{[4-fluoro-2-(trifluoromethyl)phenyl]methyl}acetamide change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular function, which are important for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of 2-chloro-N-{[4-fluoro-2-(trifluoromethyl)phenyl]methyl}acetamide vary with different dosages in animal models . At lower doses, it may exhibit beneficial effects, such as anti-inflammatory properties. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
2-chloro-N-{[4-fluoro-2-(trifluoromethyl)phenyl]methyl}acetamide is involved in various metabolic pathways . It interacts with enzymes and cofactors that play a role in its metabolism, leading to the formation of metabolites that can further influence cellular processes. The compound’s effects on metabolic flux and metabolite levels are important for understanding its overall impact on cellular function.
Transport and Distribution
The transport and distribution of 2-chloro-N-{[4-fluoro-2-(trifluoromethyl)phenyl]methyl}acetamide within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation within different cellular compartments. Understanding these processes is essential for predicting the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of 2-chloro-N-{[4-fluoro-2-(trifluoromethyl)phenyl]methyl}acetamide is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects. The localization of the compound is crucial for understanding its mechanism of action and potential therapeutic applications.
Propiedades
IUPAC Name |
2-chloro-N-[[4-fluoro-2-(trifluoromethyl)phenyl]methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF4NO/c11-4-9(17)16-5-6-1-2-7(12)3-8(6)10(13,14)15/h1-3H,4-5H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRGWDZDMRIGQLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(F)(F)F)CNC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901162448 | |
| Record name | Acetamide, 2-chloro-N-[[4-fluoro-2-(trifluoromethyl)phenyl]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901162448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1311314-95-0 | |
| Record name | Acetamide, 2-chloro-N-[[4-fluoro-2-(trifluoromethyl)phenyl]methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1311314-95-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, 2-chloro-N-[[4-fluoro-2-(trifluoromethyl)phenyl]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901162448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Fluoro-2-[2-(1-piperidinyl)ethoxy]phenylamine dihydrochloride](/img/structure/B1463652.png)

![N-[3-(2-Amino-4-methylphenoxy)phenyl]acetamide hydrochloride](/img/structure/B1463654.png)









